molecular formula C15H17F6NO3 B14888913 Isobutyl 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl(methyl)carbamate

Isobutyl 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl(methyl)carbamate

Cat. No.: B14888913
M. Wt: 373.29 g/mol
InChI Key: BLPZFTZQFOPPGU-UHFFFAOYSA-N
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Description

Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)(methyl)carbamate is a complex organic compound known for its unique chemical structure and properties. This compound features a hexafluoroisopropanol group, which imparts significant chemical stability and reactivity. It is used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)(methyl)carbamate typically involves the reaction of isobutyl carbamate with 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the isobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoroisopropanol derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)(methyl)carbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)(methyl)carbamate involves its interaction with specific molecular targets. The hexafluoroisopropanol group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)carbamate
  • N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-4-methoxybenzamide
  • N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-2-(trifluoromethyl)benzamide

Uniqueness

Isobutyl (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)(methyl)carbamate stands out due to its specific combination of the hexafluoroisopropanol group with the carbamate structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C15H17F6NO3

Molecular Weight

373.29 g/mol

IUPAC Name

2-methylpropyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate

InChI

InChI=1S/C15H17F6NO3/c1-9(2)8-25-12(23)22(3)11-6-4-10(5-7-11)13(24,14(16,17)18)15(19,20)21/h4-7,9,24H,8H2,1-3H3

InChI Key

BLPZFTZQFOPPGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N(C)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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